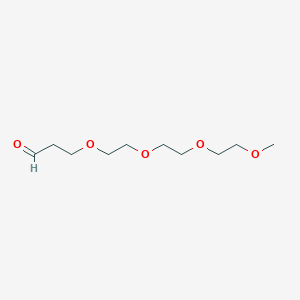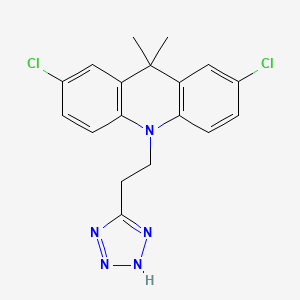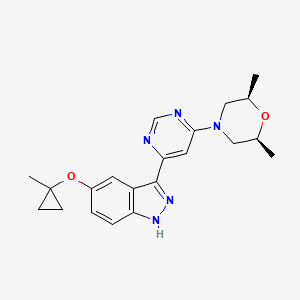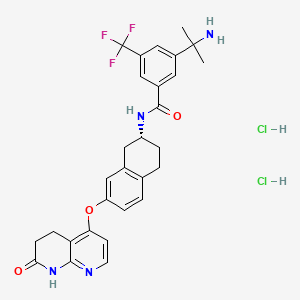
m-PEG4-aldehyde
Vue d'ensemble
Description
M-PEG4-aldehyde is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The hydrophilic PEG4 spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of m-PEG4-aldehyde is C10H20O5 . Its molecular weight is 220.26 g/mol . The IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal .Physical And Chemical Properties Analysis
M-PEG4-aldehyde has a molecular weight of 220.26 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 220.13107373 g/mol . The topological polar surface area is 54 Ų .Applications De Recherche Scientifique
Enzymology of Polyethylene Glycol (PEG) Oxidation
- Oxidation by Alcohol Dehydrogenase : Studies on the enzymology of polyethylene glycol (PEG) involving alcohol dehydrogenase (ADH) reveal the oxidation of PEG homologues by ADH, providing insights into PEG metabolism and potential treatments for PEG poisoning (Herold, Keil, & Bruns, 1989).
PEG-PE Conjugates for Nanocarriers
- pH-Sensitive PEG-PE Conjugates : The development of pH-sensitive polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugates for pharmaceutical nanocarriers demonstrates their application in targeted drug delivery, with distinct responses to pH changes at pathological sites (Kale & Torchilin, 2007).
Biomedical and Biotechnological Applications
- Modification of Proteins : Chemical modification of proteins with PEG or PM (polyethylene glycol derivatives) is used to improve the solubility, activity, and stability of therapeutic proteins and enzymes, extending their potential in various applications (Inada et al., 1995).
Coatings for Biological and Medical Applications
- Grafting of PEG for Surface Modification : Grafting poly(ethylene glycol) (PEG) onto surfaces to reduce nonspecific interactions with proteins. Studies comparing different PEG coatings and their effectiveness in preventing protein adsorption provide insights for biomedical applications (Groll et al., 2005).
Catalysis and Chemical Synthesis
- Catalysis in PEG Medium : Research on the use of poly(ethylene glycol) (PEG) as a medium for various chemical reactions, including deprotection of 1,1-diacetates and aldol reactions, highlights the versatility of PEG in catalysis and synthesis processes (Zhang et al., 2004), (Chandrasekhar et al., 2004).
Biorecognition and Sensing Applications
- Aldehyde-PEG Tethered Surfaces : The development of aldehyde group-functionalized PEG layers for biorecognition suggests innovative approaches for creating selective biosensing surfaces (Otsuka, Nagasaki, & Kataoka, 2004).
Enzyme Stability and Activity
- Cellulase Modification : Modification of cellulase with PEG for improved stability and activity in ionic liquids, demonstrating PEG's role in enhancing enzyme performance in non-traditional media (Lu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJZJYTQKVDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-aldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)


![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
